molecular formula C3H2Cl2N2 B1655454 2-amino-3,3-dichloroprop-2-enenitrile CAS No. 36641-13-1

2-amino-3,3-dichloroprop-2-enenitrile

Cat. No.: B1655454
CAS No.: 36641-13-1
M. Wt: 136.96 g/mol
InChI Key: ZNXSUWSNVODENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3,3-dichloroprop-2-enenitrile is a chemical compound with diverse applications in scientific research. Its unique properties make it valuable for studying reactions, synthesizing new compounds, and exploring its potential in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,3-dichloroprop-2-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 2,3-dichloropropionitrile with ammonia, which results in the formation of the desired compound. The reaction conditions often include specific temperatures and pressures to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-3,3-dichloroprop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

2-amino-3,3-dichloroprop-2-enenitrile has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing new compounds and studying reaction mechanisms.

    Biology: The compound’s unique properties make it valuable for investigating biological processes and interactions.

    Medicine: Researchers explore its potential in drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3,3-dichloroprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used, such as in drug discovery or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Propenenitrile, 2,3-dichloro-: This compound shares structural similarities but lacks the amino group.

    2-Propenenitrile, 2-amino-3-chloro-: Similar but with only one chlorine atom.

    2-Propenenitrile, 2-amino-3,3-dibromo-: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

2-amino-3,3-dichloroprop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-amino-3,3-dichloroprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2/c4-3(5)2(7)1-6/h7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXSUWSNVODENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C(Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482718
Record name 2-Propenenitrile, 2-amino-3,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36641-13-1
Record name 2-Propenenitrile, 2-amino-3,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,3-dichloroprop-2-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3,3-dichloroprop-2-enenitrile
Reactant of Route 2
2-amino-3,3-dichloroprop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
2-amino-3,3-dichloroprop-2-enenitrile
Reactant of Route 4
2-amino-3,3-dichloroprop-2-enenitrile
Reactant of Route 5
2-amino-3,3-dichloroprop-2-enenitrile
Reactant of Route 6
2-amino-3,3-dichloroprop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.